Cas no 478248-42-9 (N-methyl-5-nitro-1-benzothiophene-2-carboxamide)

N-Methyl-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic organic compound featuring a benzothiophene core substituted with a nitro group at the 5-position and an N-methyl carboxamide moiety at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The nitro group enhances reactivity for further functionalization, while the carboxamide moiety contributes to hydrogen-bonding potential, improving molecular interactions. Its well-defined synthetic pathway allows for high purity and consistency, supporting applications in drug discovery and material science. The compound’s stability under standard conditions ensures reliable handling and storage.
N-methyl-5-nitro-1-benzothiophene-2-carboxamide structure
478248-42-9 structure
Product Name:N-methyl-5-nitro-1-benzothiophene-2-carboxamide
CAS No:478248-42-9
MF:C10H8N2O3S
MW:236.247120857239
MDL:MFCD02082943
CID:3028632
PubChem ID:1489060
Update Time:2025-10-29

N-methyl-5-nitro-1-benzothiophene-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-甲基-5-硝基-2-苯并噻吩甲酰胺
    • N-methyl-5-nitro-1-benzothiophene-2-carboxamide
    • N-Methyl-5-nitrobenzo[b]thiophene-2-carboxamide
    • Oprea1_606360
    • A923467
    • benzo[b]thiophene-2-carboxamide, N-methyl-5-nitro-
    • Z51983217
    • CS-0301328
    • 478248-42-9
    • H34664
    • 9P-517S
    • MFCD02082943
    • ALBB-024586
    • AKOS001332973
    • MDL: MFCD02082943
    • Inchi: 1S/C10H8N2O3S/c1-11-10(13)9-5-6-4-7(12(14)15)2-3-8(6)16-9/h2-5H,1H3,(H,11,13)
    • InChI Key: FYVUPXRNSBHAJW-UHFFFAOYSA-N
    • SMILES: S1C(C(NC)=O)=CC2C=C(C=CC1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 236.02556330Da
  • Monoisotopic Mass: 236.02556330Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 103

N-methyl-5-nitro-1-benzothiophene-2-carboxamide Pricemore >>

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